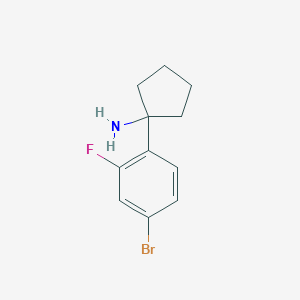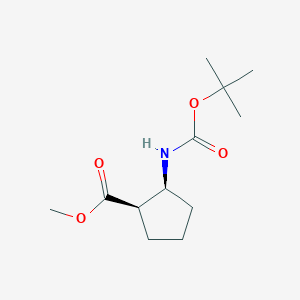![molecular formula C16H13N3 B11726569 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline typically involves the condensation reaction between 8-hydrazinylquinoline and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The phenylmethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Hydrazine or amine derivatives of quinoline.
Substitution: Quinoline derivatives with substituted phenylmethylidene groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has shown potential as a ligand for metal complexes, which can be used in biological assays and imaging.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline involves its interaction with specific molecular targets. For instance, as an antischistosomal agent, it inhibits the cathepsin B1 enzyme in Schistosoma mansoni, disrupting the parasite’s nutrition and leading to its death . The compound’s hydrazone group allows it to form stable complexes with metal ions, which can be utilized in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline: A similar compound with a chloro substituent on the quinoline ring.
8-[2-(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline: A derivative with an indole group instead of a phenyl group.
Uniqueness
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline is unique due to its specific hydrazone linkage and the presence of a phenylmethylidene group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and its potential as an antischistosomal agent highlight its versatility and significance in scientific research.
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(benzylideneamino)quinolin-8-amine |
InChI |
InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H |
InChI Key |
KVBAKISPEJCLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)


